molecular formula C9H7ClHgO B14739315 Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury CAS No. 5150-56-1

Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury

Cat. No.: B14739315
CAS No.: 5150-56-1
M. Wt: 367.19 g/mol
InChI Key: WLFJRTOJIKJENB-UHFFFAOYSA-M
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Description

Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is a chemical compound with the molecular formula C₉H₇ClHgO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury typically involves the reaction of 3-oxo-1,2-dihydroindene with mercuric chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds. Substitution reactions can result in a variety of organomercury compounds with different functional groups .

Scientific Research Applications

Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Chloro-(1-oxo-2,3-dihydroinden-2-yl)mercury
  • Chloro-(2-oxo-1,2-dihydroinden-3-yl)mercury
  • Chloro-(3-oxo-1,2-dihydroinden-1-yl)mercury

Uniqueness

Chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the chlorine and mercury atoms in the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5150-56-1

Molecular Formula

C9H7ClHgO

Molecular Weight

367.19 g/mol

IUPAC Name

chloro-(3-oxo-1,2-dihydroinden-2-yl)mercury

InChI

InChI=1S/C9H7O.ClH.Hg/c10-9-6-5-7-3-1-2-4-8(7)9;;/h1-4,6H,5H2;1H;/q;;+1/p-1

InChI Key

WLFJRTOJIKJENB-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)[Hg]Cl

Origin of Product

United States

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